molecular formula C18H16ClN B12041400 (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile

(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile

Cat. No.: B12041400
M. Wt: 281.8 g/mol
InChI Key: OSLPTUGJXMVFSS-BOPFTXTBSA-N
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Description

(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile is an organic compound belonging to the class of acrylonitriles. This compound is characterized by the presence of a nitrile group attached to an acrylate backbone, with two aromatic rings substituted at the 2 and 3 positions. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile typically involves a Knoevenagel condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-isopropylbenzyl cyanide in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The double bond and nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-chlorobenzamide or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chlorophenylethylamine or 4-isopropylphenylethylamine.

    Substitution: Formation of 4-chloro-2-nitrophenyl or 4-chloro-2-bromophenyl derivatives.

Scientific Research Applications

(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The aromatic rings can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
  • (E)-2-(4-Methylphenyl)-3-(4-isopropylphenyl)acrylonitrile
  • (E)-2-(4-Bromophenyl)-3-(4-isopropylphenyl)acrylonitrile

Comparison: (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile is unique due to the presence of both 4-chlorophenyl and 4-isopropylphenyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H16ClN

Molecular Weight

281.8 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile

InChI

InChI=1S/C18H16ClN/c1-13(2)15-5-3-14(4-6-15)11-17(12-20)16-7-9-18(19)10-8-16/h3-11,13H,1-2H3/b17-11-

InChI Key

OSLPTUGJXMVFSS-BOPFTXTBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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